N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide
Overview
Description
N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This compound features a sulfonamide group attached to a benzene ring, which is further substituted with nitro, methyl, and dimethylphenyl groups. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide typically involves the reaction of 3,5-dimethylaniline with 2-methyl-5-nitrobenzenesulfonyl chloride. The reaction is usually carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, and can handle larger volumes of reactants. The use of automated systems also ensures consistent product quality and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Substitution: The methyl groups on the benzene ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Reduction: Acidic or basic hydrolysis.
Substitution: Electrophilic reagents such as halogens or nitro compounds.
Major Products Formed
Oxidation: 2-methyl-5-amino-benzenesulfonamide.
Reduction: 3,5-dimethylaniline and 2-methyl-5-nitrobenzenesulfonic acid.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antifungal properties.
Medicine: Investigated for its potential use as a therapeutic agent in the treatment of bacterial infections.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By inhibiting this enzyme, the compound can disrupt the synthesis of folic acid in bacteria, leading to their death. This mechanism is similar to that of other sulfonamide antibiotics.
Comparison with Similar Compounds
Similar Compounds
N-(3,5-dimethylphenyl)thiourea: Similar structure but contains a thiourea group instead of a sulfonamide group.
3,5-dimethylphenyl isocyanate: Contains an isocyanate group instead of a sulfonamide group.
2,3-dimethylphenyl sulfonamide: Similar structure but with different substitution patterns on the benzene ring.
Uniqueness
N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzene-1-sulfonamide is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
N-(3,5-dimethylphenyl)-2-methyl-5-nitrobenzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S/c1-10-6-11(2)8-13(7-10)16-22(20,21)15-9-14(17(18)19)5-4-12(15)3/h4-9,16H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFRCRYQDIWKWTM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)NC2=CC(=CC(=C2)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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